molecular formula C8H3BrClNO3S B1460521 3-Bromo-2-cyano-6-formylbenzenesulfonyl chloride CAS No. 1807206-39-8

3-Bromo-2-cyano-6-formylbenzenesulfonyl chloride

Cat. No. B1460521
CAS RN: 1807206-39-8
M. Wt: 308.54 g/mol
InChI Key: NVZFHZRENYLNIU-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-formylbenzenesulfonyl chloride (hereafter referred to as 3-BCFBS) is a chemical compound with a wide range of applications in the fields of biochemistry and organic synthesis. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 135-137 °C. It is a useful reagent for the synthesis of a variety of compounds, including peptides and peptidomimetics, and has been used in the synthesis of biologically active molecules. In addition, 3-BCFBS has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antivirals, and anticancer agents.

Mechanism of Action

The mechanism of action of 3-BCFBS is unclear. However, it is believed to act as a catalyst in the formation of peptides and peptidomimetics. It is also believed to act as a catalyst in the formation of organometallic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BCFBS are largely unknown. However, it is believed to be biologically inert and is not thought to have any significant toxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BCFBS in lab experiments include its low cost, ease of use, and wide availability. It is also relatively stable, making it suitable for use in a variety of laboratory conditions. The main limitation of using 3-BCFBS in lab experiments is that it is not very soluble in water, which can limit its use in certain applications.

Future Directions

The future directions for the use of 3-BCFBS include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. In addition, further research into the synthesis of 3-BCFBS from a variety of aryl halides is needed, as well as research into the development of new methods for the synthesis of 3-BCFBS. Finally, further research into the use of 3-BCFBS in the synthesis of polymers and other small molecules is needed.

Scientific Research Applications

3-BCFBS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and peptidomimetics, and has been used in the synthesis of biologically active molecules. In addition, 3-BCFBS has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. It has also been used as a reagent in the synthesis of small molecules, such as organometallic compounds, and has been used in the synthesis of polymers.

properties

IUPAC Name

3-bromo-2-cyano-6-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-1-5(4-12)8(6(7)3-11)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFHZRENYLNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223207
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-6-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-formylbenzenesulfonyl chloride

CAS RN

1807206-39-8
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-6-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807206-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-bromo-2-cyano-6-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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